molecular formula C5H7ClN2O3 B13608202 2-(1H-pyrazol-4-yloxy)aceticacidhydrochloride

2-(1H-pyrazol-4-yloxy)aceticacidhydrochloride

Cat. No.: B13608202
M. Wt: 178.57 g/mol
InChI Key: XTPYTQAZNPAAIR-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride is a chemical compound with the molecular formula C5H6ClN3O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride typically involves the reaction of 1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the pyrazole moiety, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: This compound shares a similar pyrazole moiety and has applications as an HPK1 inhibitor.

    2-(1H-pyrazol-1-yl)pyridine: Another pyrazole derivative with applications in C-H functionalization reactions.

Uniqueness

2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride is unique due to its specific structure and the presence of the acetic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H7ClN2O3

Molecular Weight

178.57 g/mol

IUPAC Name

2-(1H-pyrazol-4-yloxy)acetic acid;hydrochloride

InChI

InChI=1S/C5H6N2O3.ClH/c8-5(9)3-10-4-1-6-7-2-4;/h1-2H,3H2,(H,6,7)(H,8,9);1H

InChI Key

XTPYTQAZNPAAIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)OCC(=O)O.Cl

Origin of Product

United States

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